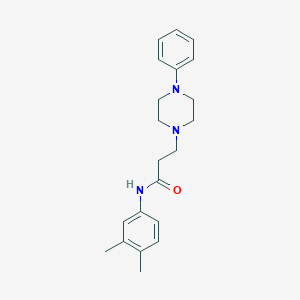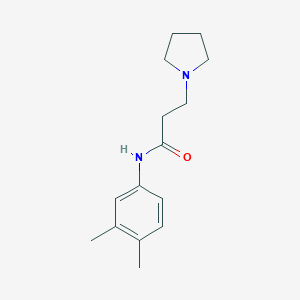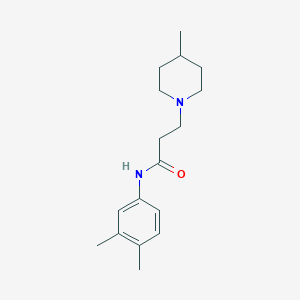
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is a complex organic compound with the molecular formula C25H31N3O It is characterized by the presence of a piperazine ring substituted with a cinnamyl group and an indane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cinnamyl Substitution: The piperazine ring is then reacted with cinnamyl chloride in the presence of a base such as sodium hydride to introduce the cinnamyl group.
Indane Derivative Formation: The indane moiety is synthesized separately through the reduction of indanone using a reducing agent like sodium borohydride.
Amide Bond Formation: Finally, the cinnamyl-substituted piperazine is coupled with the indane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The cinnamyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Benzylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
- 3-(4-Phenylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
Uniqueness
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H31N3O |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C25H31N3O/c29-25(26-24-12-11-22-9-4-10-23(22)20-24)13-15-28-18-16-27(17-19-28)14-5-8-21-6-2-1-3-7-21/h1-3,5-8,11-12,20H,4,9-10,13-19H2,(H,26,29)/b8-5+ |
Clave InChI |
ZQEQBRYAHFGBFC-VMPITWQZSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4 |
SMILES isomérico |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248077.png)



![3-[benzyl(methyl)amino]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B248083.png)



![N-(3,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248088.png)


